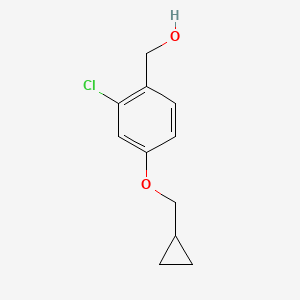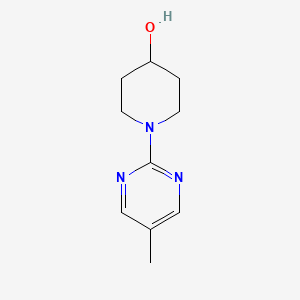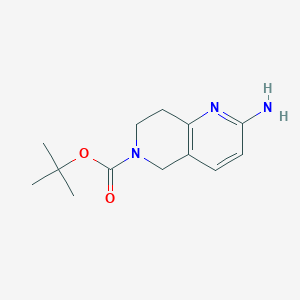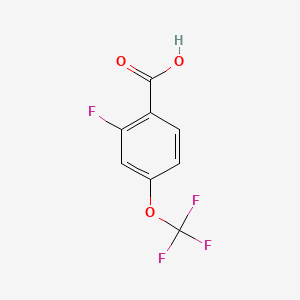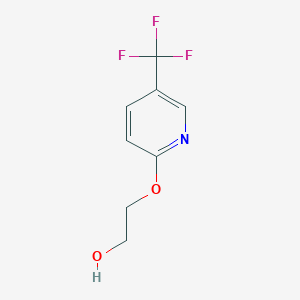
2-(5-トリフルオロメチル-ピリジン-2-イルオキシ)-エタノール
説明
科学的研究の応用
リガンドおよび中間体の合成
化合物「2-(5-トリフルオロメチル-ピリジン-2-イルオキシ)-エタノール」は、触媒系用のリガンドの合成に使用される可能性があります。 同様の化合物は、関連するピリジンから合成され、Pd触媒アミノ化反応に使用されています .
農業除草剤開発
トリフルオロメチルピリジンは、除草剤であるフルアジホップなどの農薬の合成における重要な中間体です。 問題の化合物は、新しい除草剤の開発または既存の除草剤の改善に同様の役割を果たす可能性があります .
医薬品研究における薬物開発
その構造的特性から、「2-(5-トリフルオロメチル-ピリジン-2-イルオキシ)-エタノール」は、新しい薬物開発につながる化学反応を研究するための医薬品研究において価値がある可能性があります.
作用機序
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
It’s worth noting that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
Structurally similar compounds have shown excellent fungicidal activity .
Action Environment
The development of organic compounds containing fluorine has been made possible by many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
生化学分析
Biochemical Properties
2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction between 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, the compound’s trifluoromethyl group can enhance its binding affinity to certain proteins, thereby modulating their activity .
Cellular Effects
The effects of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol can alter gene expression profiles by interacting with transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the trifluoromethyl group of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol enhances its binding affinity to certain enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol can lead to toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can lead to changes in the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol is an important determinant of its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism . The subcellular localization of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol can therefore have significant implications for its biochemical and cellular effects .
特性
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-2,5,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLBTSHMMBZPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)

![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)
